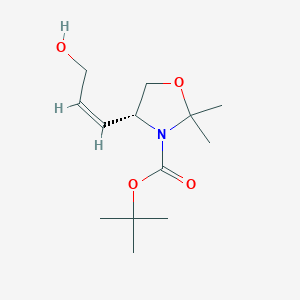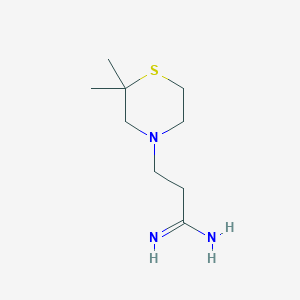
3-(2,2-Dimethylthiomorpholin-4-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthiomorpholin-4-yl)propanimidamide: is a chemical compound with the following properties:
CAS Number: 1208701-93-2
Molecular Formula: CHClNO
Molecular Weight: 258.19 g/mol
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain undisclosed. Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, potential therapeutic targets, and drug development.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Assess its impact on cellular processes and biological pathways.
Mechanism of Action
The precise mechanism by which 3-(2,2-Dimethylthiomorpholin-4-yl)propanimidamide exerts its effects remains an area of active research. Molecular targets and pathways involved require further investigation.
Comparison with Similar Compounds
Remember that this information is based on publicly available data, and for more specific details, consult scientific literature or proprietary sources
Properties
Molecular Formula |
C9H19N3S |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)propanimidamide |
InChI |
InChI=1S/C9H19N3S/c1-9(2)7-12(5-6-13-9)4-3-8(10)11/h3-7H2,1-2H3,(H3,10,11) |
InChI Key |
MFCPRXQEYKQXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CCC(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
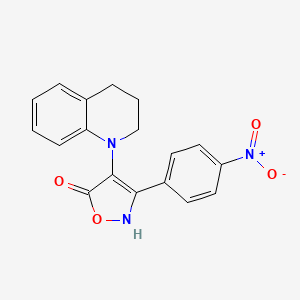
![2-(Difluoromethyl)-6-methylbenzo[d]oxazole](/img/structure/B12875434.png)
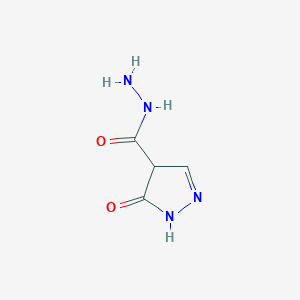
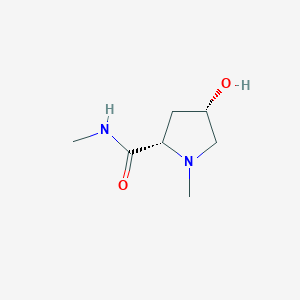
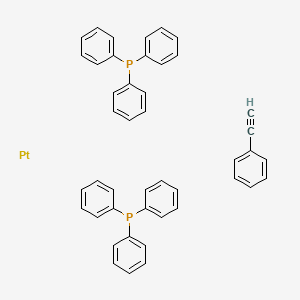

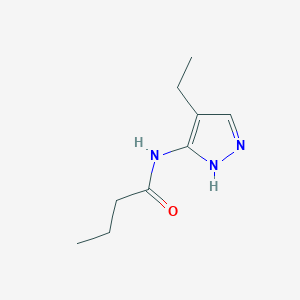
![7-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12875477.png)
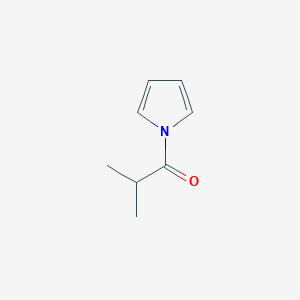
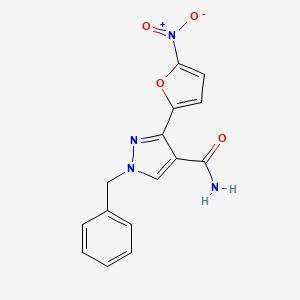
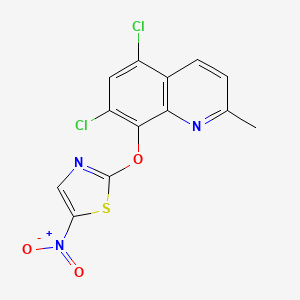
![2-(Bromomethyl)-4-methylbenzo[d]oxazole](/img/structure/B12875515.png)
